molecular formula C12H8Cl3NO2S B5562657 4-chloro-N-(2,4-dichlorophenyl)benzenesulfonamide

4-chloro-N-(2,4-dichlorophenyl)benzenesulfonamide

Cat. No. B5562657
M. Wt: 336.6 g/mol
InChI Key: CHGVIJIPGRMWAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives often involves one-pot reactions under base conditions, providing excellent yields, short reaction times, and high purity. For instance, N-(4-acetylphenyl)-4-chlorobenzenesulfonamide was synthesized through such a method, demonstrating the efficiency of synthesizing sulfonamide derivatives (Kobkeatthawin et al., 2017).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by extensive intra- and intermolecular hydrogen bonds, which stabilize their structure. For example, the structures of 2-[N-(2-chlorophenyl)carbamoyl]benzenesulfonamide and 2-[N-(4-chlorophenyl)carbamoyl]benzenesulfonamide are stabilized by such hydrogen bonds, forming chains of molecules (Siddiqui et al., 2008).

Chemical Reactions and Properties

Benzenesulfonamide compounds participate in various chemical reactions. For instance, the photooxidation of 4-chloroaniline and N-(4-chlorophenyl)-benzenesulfonamide in air-saturated solutions produces both 4-chloronitrosobenzene and 4-chloronitrobenzene, demonstrating their reactive nature under certain conditions (Miller & Crosby, 1983).

Physical Properties Analysis

The crystal structure analysis of benzenesulfonamide derivatives reveals significant insights into their physical properties. For example, the crystal structure of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide showed a V-shape molecule with substituted benzene rings making a dihedral angle, illustrating the compound's molecular geometry and packing in the crystal lattice (Kobkeatthawin et al., 2017).

Scientific Research Applications

Crystallography and Molecular Structure

Studies have shown that derivatives of benzenesulfonamide, including those with chloro and dichlorophenyl groups, exhibit extensive intra- and intermolecular hydrogen bonding, forming chains of molecules that are stabilized by these interactions. Such compounds are noted for their potential in medicinal applications due to their novel compound structures (Siddiqui et al., 2008). Additionally, the crystal structure of these compounds reveals interesting aspects of their molecular geometry, which is crucial for understanding their interaction mechanisms and potential applications in drug design (Kobkeatthawin et al., 2017).

Medicinal Chemistry and Bioactivity

Sulfonamide derivatives have been synthesized and characterized for their biological potential, including enzyme inhibition and antioxidant properties. For instance, the enzyme inhibition potential of sulfonamide Schiff bases against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes demonstrates their potential as therapeutic agents (Kausar et al., 2019). Another study focuses on the antimicrobial and anti-HIV activity of benzenesulfonamides bearing a 1,3,4-oxadiazole moiety, indicating their potential in addressing infectious diseases (Iqbal et al., 2006).

Enzyme Inhibition and Biochemical Studies

The synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their inhibitory effects on carbonic anhydrase enzymes highlight the significance of these compounds in biochemical research. These studies provide insight into the potential therapeutic applications of such derivatives in treating conditions related to enzyme dysregulation (Gul et al., 2016).

Chemical Sensing and Environmental Applications

Benzenesulfonamide derivatives have also been explored for their application in chemical sensing, such as the selective detection of Sn2+ ions in aqueous solutions. This research has implications for environmental monitoring and the development of novel sensors for detecting heavy metals (Ravichandiran et al., 2020).

properties

IUPAC Name

4-chloro-N-(2,4-dichlorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3NO2S/c13-8-1-4-10(5-2-8)19(17,18)16-12-6-3-9(14)7-11(12)15/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGVIJIPGRMWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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